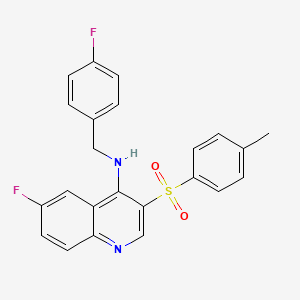
6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine involves a three-step process catalyzed by the consecutive action of the E1 activating enzyme, the E2 conjugating enzyme, and the E3 ligase . The compound was synthesized by mixing it with trimethylamine and the appropriate aromatic amine in dimethylformamide (DMF) .Molecular Structure Analysis
The molecular structure of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Scientific Research Applications
Organic Synthesis and Structural Analysis
- The compound has been explored as an intermediate or a reagent in the synthesis of complex molecules. For example, research has shown that certain chloro amines, which could be structurally related to 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine, can serve as intermediates for the synthesis of beta-amino acids and other nitrogen-containing compounds (Weber et al., 2000).
Fluorescence and Sensing Applications
- Compounds structurally related to 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine have been utilized as fluorogenic probes for sensing applications. For instance, derivatives of quinoline have been synthesized to compare their fluorescence sensing properties, indicating the potential of similar compounds for developing sensitive and selective sensors for metal ions (Hazra et al., 2018).
Therapeutic Research
- Research into the structural analogs of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has included the evaluation of their potential as anti-tubercular agents. This demonstrates the compound's relevance in the development of new therapeutic agents targeting infectious diseases (Odingo et al., 2014).
Diagnostic Imaging
- The compound's fluorinated derivatives have been investigated for their application in positron emission tomography (PET) imaging, specifically targeting neurofibrillary tangles in Alzheimer's disease. This highlights its potential in the development of diagnostic agents for neurodegenerative diseases (Collier et al., 2017).
Antimicrobial Activity
- Derivatives of 6-fluoro-N-(4-fluorobenzyl)-3-tosylquinolin-4-amine have been synthesized and evaluated for their antimicrobial activity, suggesting the compound's potential utility in creating new antimicrobial agents (Issayeva et al., 2022).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2S/c1-15-2-9-19(10-3-15)30(28,29)22-14-26-21-11-8-18(25)12-20(21)23(22)27-13-16-4-6-17(24)7-5-16/h2-12,14H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGUTOSPSMNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

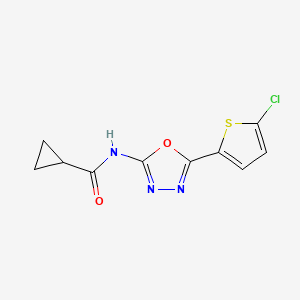
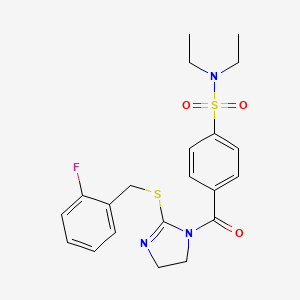
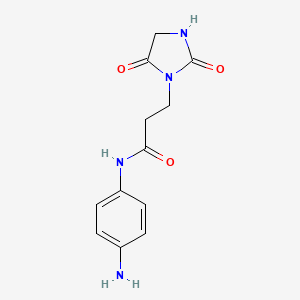
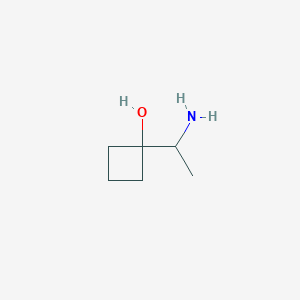
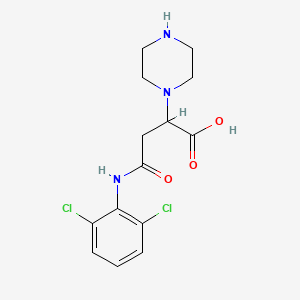
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)
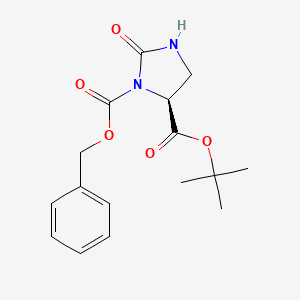
![N-[(3-bromophenyl)(cyano)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B2983139.png)
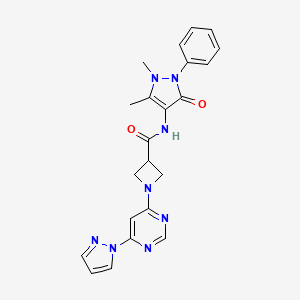
![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)

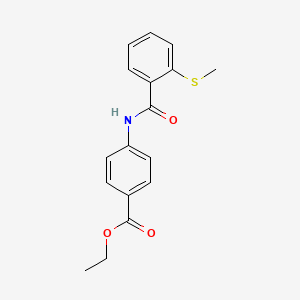
![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)
![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)